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This document provides a comprehensive technical guide for researchers, scientists, and drug

development professionals on the application of FGFR1/DDR2 Inhibitor 1 in the context of

glioblastoma (GBM) research. It outlines the scientific rationale, key molecular pathways, and

detailed protocols for preclinical evaluation.

Section 1: Scientific Rationale and Mechanism of
Action
Glioblastoma is the most aggressive and lethal primary brain tumor in adults, characterized by

rapid proliferation, diffuse infiltration, and profound resistance to standard therapies.[1][2][3] A

key driver of this aggressive phenotype is the aberrant activation of receptor tyrosine kinase

(RTK) signaling pathways.[1][4] Among these, Fibroblast Growth Factor Receptor 1 (FGFR1)

and Discoidin Domain Receptor 2 (DDR2) have emerged as critical mediators of tumor

progression and therapeutic resistance, making them compelling targets for novel therapeutic

strategies.

The Role of FGFR1 and DDR2 in Glioblastoma
Pathobiology
Fibroblast Growth Factor Receptor 1 (FGFR1): FGFR1 is a transmembrane protein that, upon

binding to fibroblast growth factors (FGFs), activates multiple downstream signaling cascades
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crucial for cell proliferation, survival, migration, and angiogenesis.[5] In glioblastoma, FGFR1 is

frequently overexpressed and its signaling is associated with tumor progression, poor patient

survival, and the maintenance of glioma stem cells (GSCs), a subpopulation of cells

responsible for tumor recurrence and resistance.[1][2][3][6][7] Notably, FGFR1 signaling

through the PLCγ/HIF1α axis has been shown to promote radioresistance, a major clinical

challenge in GBM treatment.[8][9]

Discoidin Domain Receptor 2 (DDR2): DDR2 is a unique RTK that is activated by collagen, a

major component of the tumor microenvironment, rather than soluble growth factors.[10]

Overexpression of DDRs in glioma correlates with tumor progression and poor prognosis.[11]

Upon activation, DDR2 signaling can promote cell proliferation and invasion, contributing to the

diffuse and infiltrative nature of GBM.[12]

The convergence of these two pathways on critical oncogenic processes underscores the

therapeutic potential of a dual-targeting strategy.

Mechanism of FGFR1/DDR2 Inhibitor 1
FGFR1/DDR2 Inhibitor 1 is a potent, orally active small molecule designed to simultaneously

block the kinase activity of both FGFR1 and DDR2.[13] It functions as an ATP-competitive

inhibitor, binding to the kinase domain of the receptors and preventing the autophosphorylation

required for downstream signal transduction.[14] By inhibiting both pathways, the compound

aims to produce a more comprehensive anti-tumor effect, tackling proliferation, survival,

invasion, and therapeutic resistance.
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Figure 1: Simplified FGFR1 Signaling Pathway in Glioblastoma.
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Figure 2: Dual Inhibition of FGFR1 and DDR2 Signaling by the Inhibitor.

Section 2: Inhibitor Profile and Potency
Quantitative characterization is essential for designing effective experiments. The reported

potency of FGFR1/DDR2 Inhibitor 1 provides a starting point for determining appropriate in

vitro and in vivo concentrations.
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Target Measurement Value Reference

FGFR1
IC₅₀ (Biochemical

Assay)
31.1 nM [13][15]

DDR2
IC₅₀ (Biochemical

Assay)
3.2 nM [13][15]

KG-1 Cell Line
IC₅₀ (Cell

Proliferation)
108.4 nM [13][15]

SNU-16 Cell Line
IC₅₀ (Cell

Proliferation)
93.4 nM [13]

NCI-H716 Cell Line
IC₅₀ (Cell

Proliferation)
31.8 nM [13]

NCI-H2286 Cell Line
IC₅₀ (Cell

Proliferation)
93.0 nM [13]

Note: The cell lines listed are FGFR or DDR2-driven cancer models and serve as a reference

for the inhibitor's cellular activity. Potency against specific glioblastoma cell lines must be

determined empirically.

Section 3: Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of FGFR1/DDR2
Inhibitor 1. It is critical to include appropriate controls and perform experiments with sufficient

biological replicates to ensure data integrity.

Protocol 1: Determination of In Vitro IC₅₀ in
Glioblastoma Cells
Objective: To quantify the dose-dependent effect of the inhibitor on the viability and proliferation

of GBM cell lines.

Rationale: This initial screen establishes the effective concentration range for subsequent in

vitro experiments and confirms that the target GBM cells are sensitive to the inhibitor. We

recommend using established GBM cell lines known to express FGFR1 (e.g., U87, LN18) and,
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critically, patient-derived glioblastoma stem cells (GSCs), which more accurately reflect the

heterogeneity and resistance of the parent tumor.[2][3][8][16]

Materials:

GBM cell lines (e.g., U87-MG, LN18) or patient-derived GSCs

Complete culture medium (e.g., DMEM with 10% FBS or specialized neurosphere media for

GSCs[17])

FGFR1/DDR2 Inhibitor 1 (stock solution in DMSO)

96-well clear-bottom tissue culture plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

Plate reader (Luminometer or Spectrophotometer)

Procedure:

Cell Seeding: Trypsinize and count adherent cells or dissociate neurospheres. Seed cells in

a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of

media. Allow cells to attach overnight (for adherent lines) or acclimate.

Inhibitor Preparation: Prepare a 2X serial dilution series of the inhibitor in culture medium

from the highest desired concentration. Also, prepare a 2X vehicle control (DMSO

concentration matched to the highest inhibitor dose).

Treatment: Add 100 µL of the 2X inhibitor dilutions or vehicle control to the appropriate wells

to achieve a 1X final concentration.

Incubation: Incubate the plate for 72 hours (or a duration determined by cell doubling time) at

37°C, 5% CO₂.

Viability Assessment: Equilibrate the plate to room temperature. Add the cell viability reagent

according to the manufacturer's instructions.

Data Acquisition: Measure luminescence or absorbance using a plate reader.
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Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot

the normalized viability versus the log of the inhibitor concentration and fit a non-linear

regression curve (log[inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value.

Self-Validation: The experiment should yield a clear sigmoidal dose-response curve. Each

concentration should be tested in triplicate, and the entire experiment should be repeated at

least three times to ensure reproducibility.

Protocol 2: Western Blot for Target Engagement and
Pathway Modulation
Objective: To confirm that the inhibitor engages its targets (FGFR1, DDR2) and modulates their

downstream signaling pathways in GBM cells.

Rationale: Measuring the phosphorylation status of target receptors and key downstream

effectors (e.g., AKT, ERK) provides direct evidence of the inhibitor's mechanism of action. It is

crucial to analyze both the phosphorylated (active) and total protein levels to distinguish

specific inhibition of signaling from off-target effects like protein degradation.

Materials:

6-well tissue culture plates

FGFR1/DDR2 Inhibitor 1

RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Primary antibodies: anti-p-FGFR1, anti-FGFR1, anti-p-DDR2, anti-DDR2, anti-p-AKT

(Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-Actin (loading

control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate
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Procedure:

Cell Culture and Treatment: Seed GBM cells in 6-well plates and grow to 70-80% confluency.

Treat cells with the inhibitor at 1X and 10X the predetermined IC₅₀ for a short duration (e.g.,

2-4 hours) to capture acute signaling changes. Include a vehicle (DMSO) control.

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells,

collect the lysate, and centrifuge to pellet cell debris.

Quantification: Determine the protein concentration of the supernatant using a BCA assay.

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an

SDS-PAGE gel, and transfer to a PVDF membrane.

Immunoblotting:

Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room

temperature.

Incubate with primary antibody overnight at 4°C.

Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Wash again and apply chemiluminescent substrate.

Detection: Image the blot using a digital imager.

Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of

phosphorylated proteins to their respective total protein levels. Normalize total protein levels

to the loading control (β-Actin).

Protocol 3: Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy and survival benefit of FGFR1/DDR2
Inhibitor 1.
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Rationale: In vivo models are essential for assessing a compound's therapeutic potential in a

complex biological system. Orthotopic models, where human GBM cells are implanted into the

brains of immunodeficient mice, are more clinically relevant than subcutaneous models as they

better recapitulate the tumor microenvironment and the blood-brain barrier.[18][19]

Materials:

Immunodeficient mice (e.g., 6-8 week old female athymic nude or SCID mice)

Human GBM cells (e.g., U87-MG engineered to express luciferase) or patient-derived

xenograft (PDX) tissue[18]

Stereotactic apparatus for intracranial injection

FGFR1/DDR2 Inhibitor 1

Vehicle for oral administration (e.g., 0.5% CMC-Na or corn oil with DMSO/Tween80[20])

Bioluminescence imaging system (if using luciferase-tagged cells)

Calipers for subcutaneous models (if used as a preliminary screen)

Procedure:

Tumor Implantation: Anesthetize the mouse and secure it in the stereotactic frame. Inject a

suspension of GBM cells (e.g., 1x10⁵ cells in 5 µL PBS) into the striatum of the right cerebral

hemisphere.

Tumor Growth Monitoring: Monitor tumor establishment and growth weekly using

bioluminescence imaging.

Randomization and Treatment: Once tumors reach a predetermined size, randomize mice

into treatment groups (e.g., n=8-10 per group): Vehicle control, Inhibitor (e.g., 10 mg/kg),

Inhibitor (e.g., 20 mg/kg).

Drug Administration: Administer the inhibitor or vehicle daily via oral gavage, as

FGFR1/DDR2 Inhibitor 1 is reported to be orally active.[13]
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Efficacy Assessment:

Continue to monitor tumor burden via imaging throughout the study.

Monitor animal body weight and overall health as indicators of toxicity.

The primary endpoint is typically overall survival. Monitor mice until they reach a humane

endpoint (e.g., >20% weight loss, neurological symptoms).

Analysis:

Plot tumor growth curves based on bioluminescence signal. Calculate Tumor Growth

Inhibition (TGI).[13]

Generate Kaplan-Meier survival curves and perform a log-rank test to determine statistical

significance between groups.

Trustworthiness: All animal procedures must be approved by an Institutional Animal Care and

Use Committee (IACUC). The study should be adequately powered, and endpoints must be

clearly defined before the start of the experiment.
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Figure 3: General Preclinical Workflow for Inhibitor Evaluation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/product/b2647739?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2647739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 4: References
FGFR1 Induces Glioblastoma Radioresistance through the PLCγ/Hif1α Pathway.AACR

Journals. [Link]

Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient

Treatments.Frontiers in Oncology. [Link]

Fibroblast Growth Factor Receptor Functions in Glioblastoma.MDPI. [Link]

Fibroblast Growth Factor Receptor Functions in Glioblastoma.Bohrium. [Link]

Uncovering the influence of the FGFR1 pathway on glioblastoma

radiosensitivity.Translational Cancer Research. [Link]

Role of Fibroblast Growth Factors Receptors (FGFRs) in Brain Tumors, Focus on

Astrocytoma and Glioblastoma.MDPI. [Link]

Evolution of Preclinical Models for Glioblastoma Modelling and Drug Screening.Current

Oncology Reports. [Link]

Abstract 3306: Screening potential drug candidates for treatment of glioblastoma patients

utilizing an in-vivo mouse/ rat model system.AACR Journals. [Link]

TMIC-18. ROLE OF DISCOIDIN DOMAIN RECEPTORS (DDR1/DDR2) IN SENSITIZATION

OF GLIOMAS TOWARDS RADIOTHERAPY.Neuro-Oncology. [Link]

In Vitro and In Vivo Drug-Response Profiling Using Patient-Derived High-Grade

Glioma.Cancers. [Link]

Overview of traditional in-vivo mouse models for GBM research.ResearchGate. [Link]

DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible

distinct functions.Oncotarget. [Link]

FGFR1 Inhibitors.Chemelectiva.com. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://aacrjournals.org/cancerres/article/76/10/3036/63148/FGFR1-Induces-Glioblastoma-Radioresistance
https://www.frontiersin.org/articles/10.3389/fonc.2020.00654/full
https://www.mdpi.com/2072-6694/12/11/3185
https://www.bohrium.com/article/share/f41279a367104b2b810931206f368f5c
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5506297/
https://www.mdpi.com/1422-0067/22/19/10287
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11000627/
https://aacrjournals.org/cancerres/article/71/8_Supplement/3306/579913/Abstract-3306-Screening-potential-drug
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7668984/
https://www.mdpi.com/2072-6694/15/13/3313
https://www.researchgate.net/figure/Overview-of-traditional-in-vivo-mouse-models-for-GBM-research-Created-with-BioRender_fig2_379515053
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5522253/
http://www.chemelectiva.com/fgfr1-inhibitors.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2647739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FGFR1 Inhibition by Pemigatinib Enhances Radiosensitivity in Glioblastoma Stem Cells

Through S100A4 Downregulation.MDPI. [Link]

A novel FGFR1 inhibitor CYY292 suppresses tumor progression, invasion, and metastasis of

glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis.Cell Death & Disease. [Link]

P26.07.A FGFR1 INHIBITION SENSITIZES GLIOBLASTOMA STEM CELLS TO TUMOR

TREATING FIELDS.Neuro-Oncology. [Link]

Lucitanib is a VEGFR1/2/3 and FGFR1/2 Inhibitor for Solid Tumours

Research.Activebiochem.com. [Link]

The Pathobiology of Collagens in Glioma.Molecular Cancer Research. [Link]

FGFR1 Induces Glioblastoma Radioresistance through the PLCγ/Hif1α Pathway.PubMed.

[Link]

DDRugging glioblastoma: understanding and targeting the DNA damage response to

improve future therapies.The FEBS Journal. [Link]

Abstract 4192: Exploiting discoidin domain receptor (DDR) and collagen signaling as a new

approach to treat human malignant gliomas.AACR Journals. [Link]

Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas:

implications for optimized treatment.Journal of Hematology & Oncology. [Link]

In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer

Models.PLOS ONE. [Link]

Human Glioblastoma Cell Isolation and Protocol.Sanford Burnham Prebys Medical

Discovery Institute. [Link]

FGFR1 Inhibition by Pemigatinib Enhances Radiosensitivity in Glioblastoma Stem Cells

Through S100A4 Downregulation.PubMed. [Link]

P26.07.A FGFR1 INHIBITION SENSITIZES GLIOBLASTOMA STEM CELLS TO TUMOR

TREATING FIELDS.Neuro-Oncology. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.mdpi.com/2073-4409/14/18/1427
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9949168/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11448835/
https://www.activebiochem.com/product/a-8025.html
https://aacrjournals.org/mcr/article/17/2/360/96901/The-Pathobiology-of-Collagens-in-Glioma
https://pubmed.ncbi.nlm.nih.gov/26896280/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7539912/
https://aacrjournals.org/cancerres/article/74/19_Supplement/4192/642938/Abstract-4192-Exploiting-discoidin-domain
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8325143/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0168227
https://www.sbpdiscovery.org/sites/default/files/protocols/raof-lab-protocol-human-glioblastoma-cell-isolation.pdf
https://pubmed.ncbi.nlm.nih.gov/39279093/
https://academic.oup.com/neuro-oncology/article/26/Supplement_5/v344/7911685
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2647739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A Phase Ib Study of Lucitanib (AL3810) in a Cohort of Patients with Recurrent and

Metastatic Nasopharyngeal Carcinoma.The Oncologist. [Link]

Improved treatment outcome with dual FGFR/VEGFR inhibitor Lucitanib in...ResearchGate.

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Fibroblast Growth Factor Receptor Functions in Glioblastoma [mdpi.com]

2. Uncovering the influence of the FGFR1 pathway on glioblastoma radiosensitivity - PMC
[pmc.ncbi.nlm.nih.gov]

3. P26.07.A FGFR1 INHIBITION SENSITIZES GLIOBLASTOMA STEM CELLS TO TUMOR
TREATING FIELDS - PMC [pmc.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. medchem.org.ua [medchem.org.ua]

6. mdpi.com [mdpi.com]

7. A novel FGFR1 inhibitor CYY292 suppresses tumor progression, invasion, and metastasis
of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

8. aacrjournals.org [aacrjournals.org]

9. FGFR1 Induces Glioblastoma Radioresistance through the PLCγ/Hif1α Pathway -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. aacrjournals.org [aacrjournals.org]

11. TMIC-18. ROLE OF DISCOIDIN DOMAIN RECEPTORS (DDR1/DDR2) IN
SENSITIZATION OF GLIOMAS TOWARDS RADIOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]

12. aacrjournals.org [aacrjournals.org]

13. medchemexpress.com [medchemexpress.com]

14. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and
lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8959828/
https://www.researchgate.net/figure/Improved-treatment-outcome-with-dual-FGFR-VEGFR-inhibitor-Lucitanib-in-FGFR1-amplified_fig6_328328222
https://www.benchchem.com/product/b2647739?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2073-4409/8/7/715
https://pmc.ncbi.nlm.nih.gov/articles/PMC5233509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5233509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11486074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11486074/
https://www.mdpi.com/2072-6694/12/12/3825
https://medchem.org.ua/en/research/protein-kinase-inhibitors/fgfr1-inhibitors
https://www.mdpi.com/2073-4409/14/18/1427
https://pmc.ncbi.nlm.nih.gov/articles/PMC10425802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10425802/
https://aacrjournals.org/cancerres/article/76/10/3036/607892/FGFR1-Induces-Glioblastoma-Radioresistance-through
https://pubmed.ncbi.nlm.nih.gov/26896280/
https://pubmed.ncbi.nlm.nih.gov/26896280/
https://aacrjournals.org/mcr/article/11/10/1129/89309/The-Pathobiology-of-Collagens-in-GliomaCollagens
https://pmc.ncbi.nlm.nih.gov/articles/PMC9661307/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9661307/
https://aacrjournals.org/cancerres/article/74/19_Supplement/4192/596193/Abstract-4192-Exploiting-discoidin-domain-receptor
https://www.medchemexpress.com/fgfr1-ddr2-inhibitor-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8562765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8562765/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2647739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. FGFR1/DDR2 inhibitor 1 | Discoidin Domain Receptor | FGFR | TargetMol
[targetmol.com]

16. In Vitro and In Vivo Drug-Response Profiling Using Patient-Derived High-Grade Glioma -
PMC [pmc.ncbi.nlm.nih.gov]

17. cancer.gov [cancer.gov]

18. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward
Finding Efficient Treatments [frontiersin.org]

19. Evolution of Preclinical Models for Glioblastoma Modelling and Drug Screening - PMC
[pmc.ncbi.nlm.nih.gov]

20. selleckchem.com [selleckchem.com]

To cite this document: BenchChem. [Application Notes & Protocols: Investigating
FGFR1/DDR2 Inhibitor 1 in Glioblastoma Research]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2647739#fgfr1-ddr2-inhibitor-1-in-
glioblastoma-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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